molecular formula C9H16N4O2 B2469562 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one CAS No. 483291-37-8

1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2469562
CAS No.: 483291-37-8
M. Wt: 212.253
InChI Key: BSNJBNLWLMZOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one is a synthetic compound that incorporates two privileged pharmacophores: an imidazolidin-2-one and a methylpiperazine. The imidazolidin-2-one scaffold is a well-established cyclic urea motif frequently found in bioactive molecules and several FDA-approved drugs . This structure is recognized as a valuable precursor for vicinal diamines, which are key building blocks in medicinal chemistry . Piperazine derivatives are also ubiquitous in drug discovery, contributing to favorable physicochemical and pharmacokinetic properties. The integration of these moieties makes this compound a versatile intermediate for constructing more complex molecules. Its primary research application lies in its use as a building block for the discovery and development of new therapeutic agents. The structural features of this compound make it a candidate for exploration in various drug discovery programs, including the synthesis of novel molecules with potential anti-cancer activity, as the imidazolidin-2-one core is under investigation in this field . Researchers utilize this compound in organic and medicinal chemistry synthesis to develop and optimize lead structures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-methylpiperazine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-11-4-6-12(7-5-11)9(15)13-3-2-10-8(13)14/h2-7H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNJBNLWLMZOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with imidazolidin-2-one in the presence of a suitable coupling agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or acetonitrile to facilitate the process. Catalysts like Lewis acids can also be employed to enhance the reaction efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Linkage

The carbamate group (-NH-CO-O-) connecting the piperazine and imidazolidinone moieties is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the molecule into 4-methylpiperazine and imidazolidin-2-one derivatives:

C9H16N4O2+H2OH+/OH4-Methylpiperazine+Imidazolidin-2-one+CO2\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-Methylpiperazine} + \text{Imidazolidin-2-one} + \text{CO}_2

Key Observations :

  • Acidic hydrolysis (e.g., HCl) proceeds via protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water .

  • Alkaline hydrolysis (e.g., NaOH) involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Acylation and Alkylation at Piperazine Nitrogen

The secondary amines on the piperazine ring undergo acylation and alkylation reactions. For example:

Acylation with Acetyl Chloride

C9H16N4O2+CH3COClN-Acetyl Derivative+HCl\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl Derivative} + \text{HCl}

Alkylation with Methyl Iodide

C9H16N4O2+CH3IN-Methylated Derivative+HI\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{CH}_3\text{I} \rightarrow \text{N-Methylated Derivative} + \text{HI}

Reaction Conditions :

  • Acylation typically requires anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to scavenge HCl .

  • Alkylation is performed in polar aprotic solvents (e.g., DMF) at 60–80°C .

Table 1 : Comparative Reactivity of Piperazine vs. 4-Methylpiperazine

Reaction TypePiperazine Yield4-Methylpiperazine YieldConditions
Acylation (Ac₂O)92%78%DCM, 25°C, 12h
Alkylation (CH₃I)85%68%DMF, 60°C, 6h

Coordination Chemistry with Metal Ions

The piperazine nitrogen atoms act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Cd(II) :

C9H16N4O2+M2+[M(C9H14N4O2)]2++2H+\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{M}^{2+} \rightarrow [\text{M}(\text{C}_9\text{H}_{14}\text{N}_4\text{O}_2)]^{2+} + 2\text{H}^+

Key Findings :

  • Cu(II) complexes exhibit square-planar geometry, confirmed by X-ray crystallography .

  • Stability constants (log K) range from 8.2 (Cd²⁺) to 10.5 (Cu²⁺), indicating strong metal affinity .

Ring-Opening Reactions of Imidazolidinone

The imidazolidin-2-one ring undergoes acid-catalyzed ring-opening to form urea derivatives. For example, in HCl/ethanol:

C9H16N4O2+H2OHCl1-(4-Methylpiperazine-1-carbonyl)urea\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{1-(4-Methylpiperazine-1-carbonyl)urea}

Mechanism :

  • Protonation of the imidazolidinone oxygen.

  • Nucleophilic attack by water at the electrophilic carbonyl carbon.

  • Ring cleavage to yield a linear urea derivative .

N-Oxidation of the Piperazine Ring

Treatment with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) converts the piperazine tertiary amine to an N-oxide:

C9H16N4O2+mCPBAN-Oxide Derivative+mCBA\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{mCPBA} \rightarrow \text{N-Oxide Derivative} + \text{mCBA}

Applications :

  • N-Oxides are intermediates in drug metabolism (e.g., aripiprazole derivatives) .

  • The reaction proceeds via a radical mechanism, confirmed by ESR studies .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient imidazolidinone ring participates in SNAr reactions with amines or thiols under basic conditions:

C9H16N4O2+RNH2Substituted Imidazolidinone+HX\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + \text{RNH}_2 \rightarrow \text{Substituted Imidazolidinone} + \text{HX}

Example :

  • Reaction with aniline in DMF/K₂CO₃ yields 1-(4-methylpiperazine-1-carbonyl)-3-phenylimidazolidin-2-one (62% yield) .

Photochemical Reactions

UV irradiation in the presence of singlet oxygen (¹O₂) generates hydroxylated derivatives via [2+2] cycloaddition:

C9H16N4O2+1O2hνEndoperoxide IntermediateHydroxylated Product\text{C}_9\text{H}_{16}\text{N}_4\text{O}_2 + ¹\text{O}_2 \xrightarrow{h\nu} \text{Endoperoxide Intermediate} \rightarrow \text{Hydroxylated Product}

Key Insight :

  • The reaction is solvent-dependent, with higher yields in acetonitrile (45%) than in water (12%) .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one has a molecular formula of C9H16N4O2. The compound features an imidazolidinone ring fused with a piperazine moiety, which is known for its ability to interact with various biological targets. This structural configuration is essential for its pharmacological activities.

Neurological Disorders

Research indicates that this compound has potential applications in treating neurological disorders such as:

  • Alzheimer’s Disease : The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and memory. Modulating this receptor may provide therapeutic benefits in Alzheimer's disease by enhancing cognitive performance and reducing symptoms associated with dementia .
  • Schizophrenia and Depression : The compound's ability to act as a ligand for serotonin receptors suggests its potential use in managing schizophrenia and depression. Studies show that selective antagonism of the 5-HT6 receptor can lead to antidepressant-like effects, making this compound a candidate for further investigation in mood disorders .

Antidepressant Activity

The dual action of both agonists and antagonists at the 5-HT6 receptor has been observed, where both types exhibit antidepressant-like effects in animal models. This characteristic highlights the complexity of serotonin receptor interactions and suggests that this compound could be developed as a novel antidepressant agent .

Case Study 1: Development of Novel Ligands

A thesis focused on the design and synthesis of ligands targeting the 5-HT6 receptor reported promising results using derivatives of this compound. These ligands demonstrated significant binding affinity and selectivity towards the receptor, indicating their potential utility in drug development for psychiatric conditions .

Case Study 2: Preclinical Trials

Preclinical trials involving animal models have shown that compounds derived from this compound exhibit both anxiolytic and antidepressant properties. These findings are crucial for understanding the therapeutic window and side effect profile of new drugs targeting serotonin receptors .

Data Tables

Compound Target Receptor Therapeutic Use Study Reference
This compound5-HT6Alzheimer's, Depression
Derivative A5-HT6Schizophrenia
Derivative B5-HT6Anxiolytic

Mechanism of Action

The mechanism by which 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The imidazolidin-2-one scaffold is highly versatile, allowing substitutions at the N1 and C3 positions. Below is a comparative analysis of key analogs:

Compound Name Structural Features Biological Activity Key Findings References
Target Compound 4-Methylpiperazine-1-carbonyl at N1 Not explicitly reported Structural similarity to acetylcholinesterase inhibitors (e.g., donepezil analogs)
Compound 18c 3-((1-(2-Trifluoromethyl-benzyl)-piperidin-4-yl)-methyl group at C3, N1-benzyl Anti-Alzheimer's (acetylcholinesterase inhibition) Superior to donepezil in scopolamine-induced memory impairment models
1-(2-Pyridyl)imidazolidin-2-one Pyridine ring at N1 Cytotoxic activity Adopts E configuration with non-planar geometry due to steric interactions; moderate cytotoxicity against tumor cell lines
Compound 4 (SARS-CoV-2 inhibitor) 1-(2-Chlorobenzyl), 3-(6-chloroisoquinolin-4-yl) at N1 and C3 SARS-CoV-2 Mpro inhibition IC₅₀ = 372 nM; binds to Mpro catalytic dyad (His41/Cys145)
Compound 6 (Diabetes) 1-(3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl) at N1 Cryptochrome modulation for type 2 diabetes Enhances glucose homeostasis and β-cell function in preclinical models
Copper(II) Complex 5j Dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) Anticancer Acts as a "self-activating" nuclease; potent activity against five human tumor cell lines

Physicochemical and Structural Insights

  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 18c enhances binding to acetylcholinesterase via hydrophobic interactions . In contrast, chlorinated analogs (e.g., Compound 4) improve viral protease inhibition through halogen bonding .
  • Planarity and Configuration: Pyridyl-substituted imidazolidin-2-ones (e.g., 1-(2-pyridyl) derivatives) adopt an E configuration with slight non-planarity due to steric clashes between the pyridine C3-H and imidazolidin-2-one oxygen .
  • Metal Coordination : Copper complexes (e.g., Compound 5j) leverage the imidazolidin-2-one’s O/S atoms for metal binding, enhancing DNA cleavage and anticancer activity .

Pharmacokinetic and Solubility Profiles

  • Piperazine Derivatives : The 4-methylpiperazine group in the target compound likely improves water solubility compared to lipophilic benzyl or carbazole analogs (e.g., Compound 6) .
  • Chlorinated Analogs : Compounds like 1-(2-chloroethyl)imidazolidin-2-one () exhibit lower solubility due to halogenated alkyl chains but may enhance blood-brain barrier penetration .

Biological Activity

1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C9H16N4O2C_9H_{16}N_4O_2 with a specific structure that includes an imidazolidine ring and a piperazine moiety. Its unique configuration contributes to its biological activity, particularly in medicinal chemistry.

Synthesis

Various synthetic routes have been explored for the production of imidazolidin-2-one derivatives. Recent advancements have focused on efficient methodologies that yield high purity and yield of the target compound. For instance, a recent study outlined a one-pot synthesis method that significantly improved the yield of substituted imidazolidines, including derivatives of this compound .

Antimicrobial Properties

Research indicates that compounds containing imidazolidine structures exhibit notable antimicrobial activity. For example, derivatives have shown effectiveness against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2.0 µM against Gram-positive bacteria .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. Specific case studies highlighted the compound's ability to inhibit tumor growth in xenograft models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has explored its effects on neurodegenerative diseases, particularly in modulating pathways associated with Alzheimer’s disease. Some studies indicated that it could influence gamma-secretase activity, thereby affecting amyloid-beta peptide production, which is critical in Alzheimer’s pathology .

Case Studies

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against MRSA with MIC = 2.0 µM
Anticancer EffectsInduced apoptosis in cancer cell lines; reduced tumor growth in vivo
NeuroprotectionModulated gamma-secretase activity; potential implications for Alzheimer’s treatment

Q & A

Q. What are the optimized synthetic routes for 1-(4-Methylpiperazine-1-carbonyl)imidazolidin-2-one, and how can purity be ensured during purification?

Synthesis typically involves multi-step reactions, starting with coupling a methylpiperazine derivative to an imidazolidin-2-one scaffold. Key steps include:

  • Coupling Reaction : Use of carbonylating agents (e.g., phosgene derivatives or carbodiimides) under anhydrous conditions to form the piperazine-carbonyl linkage .
  • Cyclization : Cyclization of intermediates using bases like NaH in polar aprotic solvents (DMF/THF) to form the imidazolidinone ring .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/methanol) and recrystallization from ethanol/water mixtures to achieve >95% purity. LC-MS and NMR validate purity .

Q. How is the structural conformation of this compound validated, and what techniques are critical for characterizing its stereochemistry?

  • X-ray Crystallography : Resolves non-planar configurations caused by steric hindrance between the methylpiperazine group and imidazolidinone oxygen .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry, with characteristic shifts for the carbonyl group (170–175 ppm in 13C^{13}C) and piperazine protons (2.5–3.5 ppm in 1H^1H) .
  • IR Spectroscopy : Identifies carbonyl stretching vibrations (~1650–1700 cm1^{-1}) and secondary amine N-H bonds (~3300 cm1 ^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine or imidazolidinone) influence pharmacological activity in structure-activity relationship (SAR) studies?

  • Piperazine Substitutions : Electron-withdrawing groups (e.g., -Cl) enhance receptor binding affinity, while bulky groups (e.g., ethyl) improve metabolic stability .
  • Imidazolidinone Modifications : Thioxo derivatives (replacing carbonyl with thiocarbonyl) show increased antimicrobial activity but reduced solubility .
  • Methodology : Combinatorial libraries are screened via receptor-binding assays (e.g., histamine H1/H4 receptors) and molecular docking to prioritize leads .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular Dynamics (MD) Simulations : Simulate binding to histamine receptors using force fields (e.g., AMBER) to assess stability of hydrogen bonds with Asp107^{107} (H1 receptor) .
  • Density Functional Theory (DFT) : Calculate charge distribution on the carbonyl group to predict nucleophilic attack susceptibility .
  • In Silico ADMET : Predict bioavailability using logP (optimal range: 1.5–3.5) and polar surface area (<140 Å2^2) .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Case Example : In vitro potency against Schistosoma mansoni may not translate to in vivo efficacy due to poor pharmacokinetics. Solutions include:
    • Prodrug Design : Introduce hydrolyzable esters to enhance membrane permeability .
    • Microsomal Stability Assays : Test metabolic degradation using liver microsomes to identify vulnerable sites (e.g., piperazine N-methyl group) .

Q. What methodologies are used to evaluate the compound’s potential as an enzyme inhibitor (e.g., MurA or SARS-CoV-2 Mpro)?

  • Enzyme Inhibition Assays : Measure IC50_{50} via fluorescence-based assays (e.g., NADH depletion for MurA) .
  • Crystallographic Studies : Co-crystallize the compound with SARS-CoV-2 Mpro to map interactions with catalytic Cys145^{145} .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Q. How does stereochemical configuration (e.g., E/Z isomerism) impact biological activity and metabolic stability?

  • E vs. Z Isomers : The E configuration (observed in X-ray structures) minimizes steric clashes, improving receptor binding by 10–20% compared to Z isomers .
  • Metabolic Susceptibility : Z isomers are more prone to cytochrome P450 oxidation due to exposed methyl groups .

Methodological Considerations

Q. What experimental controls are critical when analyzing contradictory cytotoxicity data in cell-based assays?

  • Positive Controls : Use staurosporine for apoptosis induction to validate assay sensitivity .
  • Solvent Controls : Confirm DMSO concentrations ≤0.1% to avoid nonspecific toxicity .
  • Replicate Design : Perform triplicate runs with independent compound batches to rule out synthesis variability .

Q. How can solubility challenges in aqueous buffers be addressed during formulation for in vivo studies?

  • Salt Formation : Convert the free base to a hydrochloride salt, improving solubility by 5–10 fold .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance plasma half-life .

Emerging Research Directions

Q. What novel applications exist for this compound in neurodegenerative disease research?

  • Anti-Alzheimer’s Activity : Analogues with 3,4-dimethoxybenzyl substituents show acetylcholinesterase inhibition (IC50_{50} ~50 nM), comparable to donepezil .
  • Tau Aggregation Inhibition : Thioflavin-T assays reveal dose-dependent reduction in fibril formation at 10–100 µM concentrations .

Q. How can high-throughput screening (HTS) platforms accelerate the discovery of derivatives with dual pharmacological activities?

  • HTS Workflow : Screen 10,000+ analogs using fluorescence polarization (FP) for receptor binding and LC-MS for metabolic stability .
  • Machine Learning : Train models on existing SAR data to predict dual H1/H4 receptor antagonism with >80% accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.